6-(4-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide
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Overview
Description
6-(4-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s)
Preparation Methods
The synthesis of 6-(4-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of aldehydes, resorcinol, and 2H-indene-1,3-dione, catalyzed by polyvinylpolypyrrolidone-supported triflic acid . This method is advantageous due to its high yields, simple methodology, short reaction times, and easy work-up. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: The aromatic ring allows for electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with nitro groups, such as 6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol . Compared to these compounds, 6-(4-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide is unique due to its specific ring structure and the presence of the 7,7-dioxide group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14N2O5S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
11-(4-nitrophenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H14N2O5S/c25-21-16-6-2-1-5-15(16)20-19(21)22(13-9-11-14(12-10-13)24(26)27)30(28,29)18-8-4-3-7-17(18)23-20/h1-12,22-23H |
InChI Key |
LJYYHZMACCBZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(S(=O)(=O)C4=CC=CC=C4N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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